molecular formula C15H23NO2 B1213977 N-Desmethyltramadol CAS No. 73806-55-0

N-Desmethyltramadol

Cat. No. B1213977
CAS RN: 73806-55-0
M. Wt: 249.35 g/mol
InChI Key: VUMQHLSPUAFKKK-UHFFFAOYSA-N
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Description

N-Desmethyltramadol (NDT) is a metabolite of tramadol, a synthetic opioid medication used for pain relief. NDT has gained attention in recent years due to its potential as a therapeutic agent, particularly in the treatment of pain and depression.

Scientific Research Applications

Pharmacokinetic Evaluation

N-Desmethyltramadol has been used in the development of a simultaneous determination method for tramadol and its desmethylates in human plasma using isocratic liquid chromatography coupled to tandem mass spectrometry . This method was validated in terms of pharmacokinetic evaluation in patients with cancer pain and patients with non-cancer pain .

Pain Management

N-Desmethyltramadol is a major metabolite of tramadol, a centrally acting analgesic agent commonly used for the treatment of cancer pain and non-cancer pain . The presence of N-Desmethyltramadol in plasma samples of patients treated with oral tramadol indicates its role in pain management .

Clinical Applications

The validated determination method of tramadol and its desmethylates, including N-Desmethyltramadol, has been applied to the determination of plasma samples in patients treated with oral tramadol . This method can be helpful for evaluating the pharmacokinetics of oral tramadol, including the determination of its desmethylates, for patients with cancer pain or non-cancer pain in clinical settings .

Bioequivalence Studies

N-Desmethyltramadol has been used in high-performance liquid chromatographic determination of tramadol and its O-desmethylated metabolite in blood plasma . This method has been applied to a bioequivalence study in humans .

Drug Interaction Studies

Studies have been conducted to evaluate the human pharmacokinetics and safety of tramadol after co-administration of magnesium ions . The plasma concentrations of tramadol and its active metabolite, O-desmethyltramadol, were measured . The absence of interaction with tramadol pharmacokinetics and safety suggests that this combination may be used in the clinical practice for the pharmacotherapy of pain .

Analytical Chemistry

N-Desmethyltramadol is used in the development of analytical methods for the determination of tramadol and its metabolites in human plasma . The method involves protein precipitation using acetonitrile and methanol under basic conditions .

Future Directions

: Tanaka, H., Naito, T., Mino, Y., & Kawakami, J. (2016). Validated determination method of tramadol and its desmethylates in human plasma using an isocratic LC-MS/MS and its clinical application to patients with cancer pain or non-cancer pain. Journal of Pharmaceutical Health Care and Sciences, 2(1), 25. Read more : SpectraBase. (2011). Compound N-Desmethyltramadol with free spectra: 6 MS (GC). View details : MilliporeSigma. Determination of Tramadol in Urine using LC-MS/MS. Read more : Agilent. Comprehensive LC/MS Analysis of Opiates, Opioids, and Metabolites. Read more

Mechanism of Action

Target of Action

N-Desmethyltramadol, a metabolite of tramadol, primarily targets the μ-opioid receptors . These receptors play a crucial role in the perception of pain and are the primary targets for many analgesic drugs .

Mode of Action

N-Desmethyltramadol interacts with its targets by binding to the μ-opioid receptors . This binding mimics the action of endogenous opioids, leading to a decrease in the perception of pain .

Biochemical Pathways

N-Desmethyltramadol is a product of the metabolism of tramadol by the liver enzyme CYP2D6 . This metabolic pathway involves O- and N-demethylation, catalyzed by the cytochrome P450, mainly the isoenzyme CYP2D6 . The metabolite then undergoes conjugation with glucuronic acid and sulfate .

Pharmacokinetics

The pharmacokinetics of N-Desmethyltramadol involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, tramadol is rapidly and almost completely absorbed . It is then metabolized in the liver by the cytochrome P450 system to produce N-Desmethyltramadol . The metabolite is distributed in the body, with higher levels detected in brain tissue

Result of Action

The molecular and cellular effects of N-Desmethyltramadol’s action primarily involve the reduction of pain perception. By binding to the μ-opioid receptors, N-Desmethyltramadol triggers a series of intracellular events that lead to decreased pain signal transmission .

Action Environment

The action, efficacy, and stability of N-Desmethyltramadol can be influenced by various environmental factors. For instance, the presence of other central nervous system depressants can enhance the effects of N-Desmethyltramadol, potentially leading to severe or lethal acute intoxication . Additionally, genetic factors such as polymorphisms in the CYP2D6 gene can affect the metabolism of tramadol to N-Desmethyltramadol, thereby influencing its action .

properties

IUPAC Name

1-(3-methoxyphenyl)-2-(methylaminomethyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-16-11-13-6-3-4-9-15(13,17)12-7-5-8-14(10-12)18-2/h5,7-8,10,13,16-17H,3-4,6,9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUMQHLSPUAFKKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCCC1(C2=CC(=CC=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50891485
Record name 1-(3-Methoxyphenyl)-2-(methylaminomethyl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50891485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Desmethyltramadol

CAS RN

73806-55-0, 1018989-94-0
Record name N-Demethyltramadol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073806550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Methoxyphenyl)-2-(methylaminomethyl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50891485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1018989-94-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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